N-((1S,3r)-3-allyl-3-hydroxycyclobutyl)-2-naphthamide
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Overview
Description
N-((1S,3r)-3-allyl-3-hydroxycyclobutyl)-2-naphthamide is a complex organic compound characterized by its unique cyclobutyl and naphthamide structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1S,3r)-3-allyl-3-hydroxycyclobutyl)-2-naphthamide typically involves multi-step organic reactions. One common method starts with the preparation of the cyclobutyl ring, followed by the introduction of the allyl and hydroxy groups. The final step involves the formation of the naphthamide structure through a condensation reaction with 2-naphthoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods, with adjustments made to accommodate larger quantities and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-((1S,3r)-3-allyl-3-hydroxycyclobutyl)-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The naphthamide structure can be reduced to form corresponding amines.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
N-((1S,3r)-3-allyl-3-hydroxycyclobutyl)-2-naphthamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((1S,3r)-3-allyl-3-hydroxycyclobutyl)-2-naphthamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-((1S,3R,4aS,9aR)-1-(hydroxymethyl)-3-[2-oxo-2-[(4-phenoxyphenyl)methylamino]ethyl]-3,4,4a,9a-tetrahydro-1H-pyrano[3,4-b]benzofuran-6-yl]-4-oxanecarboxamide
- (1S,3S)-1-tert-butyl-3-methyl-1-phenyl-1,3-dihydro-2-benzofuran
Uniqueness
N-((1S,3r)-3-allyl-3-hydroxycyclobutyl)-2-naphthamide is unique due to its specific combination of cyclobutyl and naphthamide structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H19NO2 |
---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
N-(3-hydroxy-3-prop-2-enylcyclobutyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H19NO2/c1-2-9-18(21)11-16(12-18)19-17(20)15-8-7-13-5-3-4-6-14(13)10-15/h2-8,10,16,21H,1,9,11-12H2,(H,19,20) |
InChI Key |
NFNBAQRECVTIMY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CC(C1)NC(=O)C2=CC3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
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